molecular formula C11H8Cl2N2S B12051738 6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B12051738
M. Wt: 271.2 g/mol
InChI Key: WRGIKFVJYQFCBG-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole: is a heterocyclic compound with the following chemical formula:

C11H6Cl2N2S\text{C}_{11}\text{H}_{6}\text{Cl}_{2}\text{N}_{2}\text{S}C11​H6​Cl2​N2​S

. It belongs to the imidazo-thiazole class of compounds.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a synthetic route might involve the reaction of a 3,4-dichloroaniline derivative with a thioamide, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system.

Industrial Production:: While specific industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods may include optimized reaction conditions, purification steps, and scalability considerations.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield different derivatives, altering the functional groups.

    Substitution: Substitution reactions at the chlorophenyl group can modify the compound.

    Other Transformations: Depending on the reaction conditions, additional transformations may occur.

Common Reagents and Conditions::

    Thionyl chloride (SOCl₂): Used for chlorination reactions.

    Hydrazine derivatives: Employed for cyclization reactions.

    Base-catalyzed reactions: Facilitate ring closure.

Major Products:: The major products depend on the specific reaction conditions and substituents. Isomers, regioselective products, and functionalized derivatives may result.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Organic Synthesis: The compound serves as a building block for more complex molecules.

Biology and Medicine::

    Biological Activity: Investigating its effects on cellular processes, receptors, and enzymes.

    Drug Discovery: Screening for potential therapeutic applications.

Industry::

    Materials Science: Potential use in materials, such as polymers or coatings.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare this compound with related heterocyclic structures

Properties

Molecular Formula

C11H8Cl2N2S

Molecular Weight

271.2 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H8Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-2,5-6H,3-4H2

InChI Key

WRGIKFVJYQFCBG-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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